![molecular formula C7H6OS2 B2837124 噻吩并[3,2-b]噻吩-2-甲醇 CAS No. 127025-34-7](/img/structure/B2837124.png)

噻吩并[3,2-b]噻吩-2-甲醇

描述

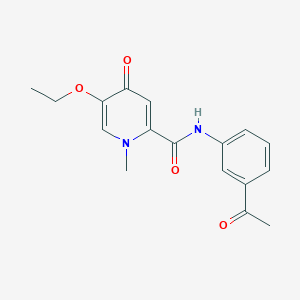

Thieno[3,2-b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C7H6OS2 and a molecular weight of 170.26 . It is a white to yellow solid . This compound belongs to the family of fused thiophenes and is widely used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs) and organic photovoltaic devices (OPV) .

Synthesis Analysis

Thieno[3,2-b]thiophen-2-ylmethanol and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . In one method, the organometallic Suzuki coupling of 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene and the appropriate arylboronic acid was used .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophen-2-ylmethanol is characterized by the presence of a thieno[3,2-b]thiophene core, which is an annulated ring of two thiophene rings with a stable and electron-rich structure . This structure allows for the extension of π-conjugation, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophen-2-ylmethanol and its derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new organic materials with good air and thermal stability as semiconductors . They have also been used in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophen-2-ylmethanol is a white to yellow solid . It has a molecular weight of 170.26 . It is known for its stability and its ability to extend π-conjugation, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials .科学研究应用

选择性钯催化的芳基化

噻吩并[3,2-b]噻吩-2-基甲醇衍生物,特别是α,α-二苯基苯并[b]噻吩-2-基甲醇,已被用于选择性钯催化的原位芳基化反应中。此过程涉及α,α-二取代苯并[b]噻吩-2-基甲醇与芳基溴化物的芳基化,生成 2-芳基-苯并[b]噻吩,产率从良好到极好。此方法突出了该化合物在合成复杂芳香体系中的用途,为有机和药物化学提供有价值的中间体 (Biro & Kotschy, 2007)。

电化学和聚合物应用

噻吩并[3,2-b]噻吩-2-基甲醇衍生物因其电化学性质和在聚合物化学中的应用而受到探索。值得注意的是,源自噻吩并[3,4-b]噻吩类似物的功能化聚(噻吩并[3,4-b]噻吩)展示出带隙从 0.78 到 1.0 eV 的低带隙聚合物,表明它们作为有机电子和光伏器件材料的潜力 (Park 等,2010)。

苯并噻吩喹啉的合成

另一项应用涉及通过无过渡金属的 [3+3] 环化过程合成 [1]苯并噻吩并[2,3-b]喹啉。噻吩并[3,2-b]噻吩-2-基甲醇衍生物,特别是苯并[b]噻吩-3-基乙腈,与硝基芳烃反应形成喹啉,展示了噻吩并[3,2-b]噻吩衍生物在杂环化学和复杂分子骨架合成中的多功能性 (Nowacki & Wojciechowski, 2017)。

生物活性研究

还对含有硫原子的双杂环化合物进行了研究,包括噻吩并[2,3-b]噻吩的衍生物。这些化合物展示出广泛的医药和工业应用,表现出显著的生物活性,包括抗癌、抗氧化和酶抑制活性。这强调了噻吩并[3,2-b]噻吩-2-基甲醇衍生物在开发新治疗剂中的潜力 (Mabkhot 等,2013)。

作用机制

Target of Action

Thienothiophenes, a class of compounds to which thieno[3,2-b]thiophen-2-ylmethanol belongs, have been reported to have various applications in pharmaceutical and optoelectronic properties .

Mode of Action

Thienothiophenes are known to interact with their targets in a way that can drastically alter or improve the fundamental properties of organic, π-conjugated materials .

Biochemical Pathways

Thienothiophenes have been reported to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

未来方向

Thieno[3,2-b]thiophen-2-ylmethanol and its derivatives have shown promise in various applications, including pharmaceutical and optoelectronic properties . They have been used in the synthesis of new organic materials with good air and thermal stability as semiconductors , and in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives . Future research may continue to explore these and other potential applications of this compound.

属性

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYAZXBBBKENKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127025-34-7 | |

| Record name | {thieno[3,2-b]thiophen-2-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2837053.png)

![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)

![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)